

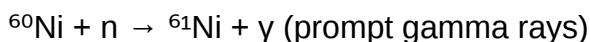
Application Notes and Protocols for Nickel-60 in Neutron Activation Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel-60
Cat. No.: B576911

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of **Nickel-60** (^{60}Ni) in Neutron Activation Analysis (NAA). While not typically a primary target for quantification via traditional NAA due to its neutron capture product being a stable isotope, ^{60}Ni has significant applications in Prompt Gamma Neutron Activation Analysis (PGNAA) and is a crucial consideration as a source of interference in the analysis of other elements, particularly cobalt.

Application 1: Direct Quantification of Nickel-60 using Prompt Gamma Neutron Activation Analysis (PGNAA)

Introduction:

Prompt Gamma Neutron Activation Analysis (PGNAA) is a non-destructive analytical technique capable of identifying and quantifying elements in a sample.^{[1][2]} Unlike conventional NAA, which measures delayed gamma rays from the decay of radioactive isotopes formed after irradiation, PGNAA measures the prompt gamma rays emitted at the instant a nucleus captures a neutron.^{[3][4]} This method is particularly useful for elements that become stable or very short-lived isotopes after neutron capture, such as **Nickel-60**. The reaction is:

The resulting Nickel-61 is a stable isotope. Therefore, measurement must occur during the neutron irradiation itself.

Applications:

The direct analysis of nickel is vital in various fields, including metallurgy for alloy characterization, geology for ore prospecting, and environmental science for pollution monitoring.^[5] In the pharmaceutical and drug development industry, the quantification of nickel can be important for assessing the purity of catalysts, final products, or in toxicological studies.

Experimental Protocol: PGNAA for Nickel-60

1. Objective: To determine the concentration of **Nickel-60** in a sample using the PGNAA technique.

2. Materials and Equipment:

- Neutron source (e.g., a nuclear reactor with a guided cold or thermal neutron beam).^[2]
- High-purity Germanium (HPGe) detector for gamma-ray spectroscopy.^[2]
- Compton suppression system (recommended for improved signal-to-noise ratio).
- Multichannel analyzer and data acquisition software.
- Sample vials (e.g., Teflon or high-purity quartz).
- Certified nickel standards for calibration.
- Blank matrix material for background measurements.

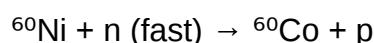
3. Methodology: a. Sample Preparation: i. Weigh a representative portion of the sample (typically 100 mg to several grams). ii. Encapsulate the sample in a clean, pre-weighed vial. No chemical processing is required, preserving the sample's integrity. iii. Prepare at least one certified nickel standard and a blank sample in identical vials.

b. Irradiation and Data Acquisition: i. Position the sample in the neutron beam path. The detector is placed at a fixed geometry relative to the sample to detect the emitted prompt

gamma rays.[3] ii. Irradiate the sample with neutrons. The irradiation time can range from a few minutes to several hours, depending on the nickel concentration and the neutron flux.[2] iii. Simultaneously acquire the gamma-ray spectrum using the HPGe detector. iv. Record the spectrum for the duration of the irradiation. Key prompt gamma-ray peaks for nickel are at 8533 keV and 8998 keV.[5]

c. Data Analysis: i. Identify the characteristic prompt gamma-ray peaks for nickel in the acquired spectrum.[5] ii. Calculate the net peak area (counts) for the identified nickel peaks after subtracting the background. iii. Determine the concentration of nickel in the sample by comparing the count rate of the sample to that of the certified standard, using the following formula:

Data Presentation


Table 1: Prompt Gamma-Ray Data for Nickel Analysis

Element	Isotope	Reaction	Characteristic Prompt Gamma-Ray Energies (keV)
Nickel	^{60}Ni	$^{60}\text{Ni}(\text{n},\gamma)^{61}\text{Ni}$	8533, 8998[5]

Application 2: ^{60}Ni as an Interference in the NAA of Cobalt

Introduction:

A critical application involving ^{60}Ni in NAA is its role as an interfering nuclide in the determination of cobalt (Co). In a neutron flux that contains high-energy (fast) neutrons, ^{60}Ni can undergo an (n,p) reaction, where it captures a neutron and emits a proton, to produce Cobalt-60 (^{60}Co).[6]

This is problematic because the standard method for determining cobalt concentration is through the $^{59}\text{Co}(\text{n},\gamma)^{60}\text{Co}$ reaction with thermal neutrons. Both reactions produce the same

radioisotope, ^{60}Co , making it impossible to distinguish the source of the ^{60}Co activity by gamma spectroscopy alone.^[6] This interference is particularly significant in matrices with a high nickel-to-cobalt ratio.

Experimental Protocol: NAA for Cobalt with ^{60}Ni Interference Correction

1. Objective: To accurately determine the concentration of cobalt in a nickel-rich sample by correcting for the interference from the $^{60}\text{Ni}(\text{n},\text{p})^{60}\text{Co}$ reaction.

2. Materials and Equipment:

- Nuclear reactor with a known thermal and fast neutron flux.
- High-purity Germanium (HPGe) detector and associated electronics.
- Sample vials (high-purity polyethylene or quartz).
- Certified cobalt and nickel standards.
- Sample material.

3. Methodology: a. Sample and Standard Preparation: i. Weigh the unknown sample, a certified cobalt standard, and a pure nickel standard. ii. Encapsulate each in identical vials. The nickel standard is crucial for determining the interference factor.

b. Irradiation: i. Irradiate the sample, the cobalt standard, and the nickel standard simultaneously in the same reactor position to ensure they are exposed to the same neutron flux and energy distribution. ii. Irradiation time depends on the expected cobalt concentration but can range from minutes to hours.

c. Cooling Period: i. Allow the samples to decay for a sufficient period (e.g., several days to weeks). This allows short-lived interfering radioisotopes to decay, improving the quality of the ^{60}Co signal.

d. Gamma-Ray Spectroscopy: i. Measure the gamma-ray spectrum of the sample, the cobalt standard, and the nickel standard using an HPGe detector. ii. Identify and quantify the net peak

area of the two prominent ^{60}Co gamma-ray peaks at 1173.2 keV and 1332.5 keV.[7][8]

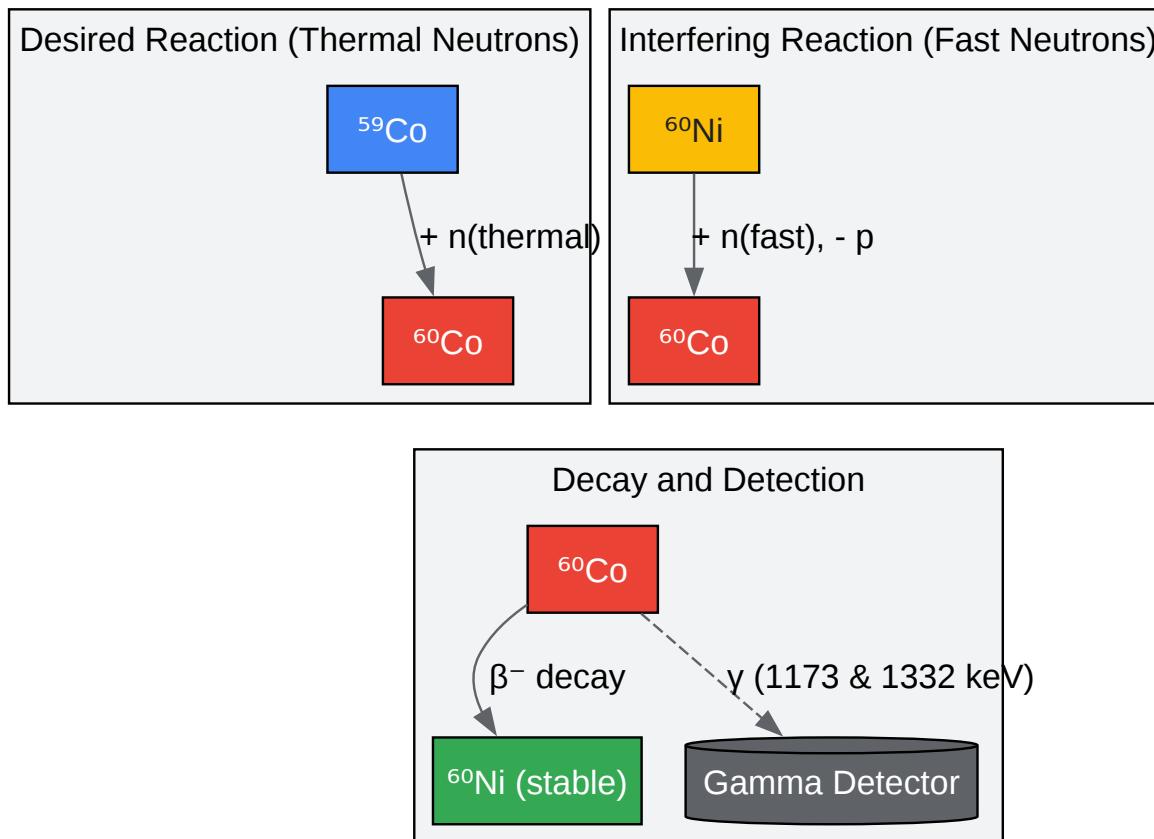
e. Data Analysis and Correction: i. Calculate Apparent Cobalt Concentration: First, calculate the cobalt concentration in the sample as if there were no interference, using the cobalt standard for comparison.

Data Presentation

Table 2: Nuclear Data for Cobalt and Nickel Isotopes in NAA

Target Isotope	Natural Abundance (%)	Reaction	Cross-Section (barns)	Product Isotope	Half-Life
^{59}Co	100	$^{59}\text{Co}(\text{n},\gamma)^{60}\text{Co}$	37.14 (thermal)[9][10][11]	^{60}Co	5.2714 years[12]

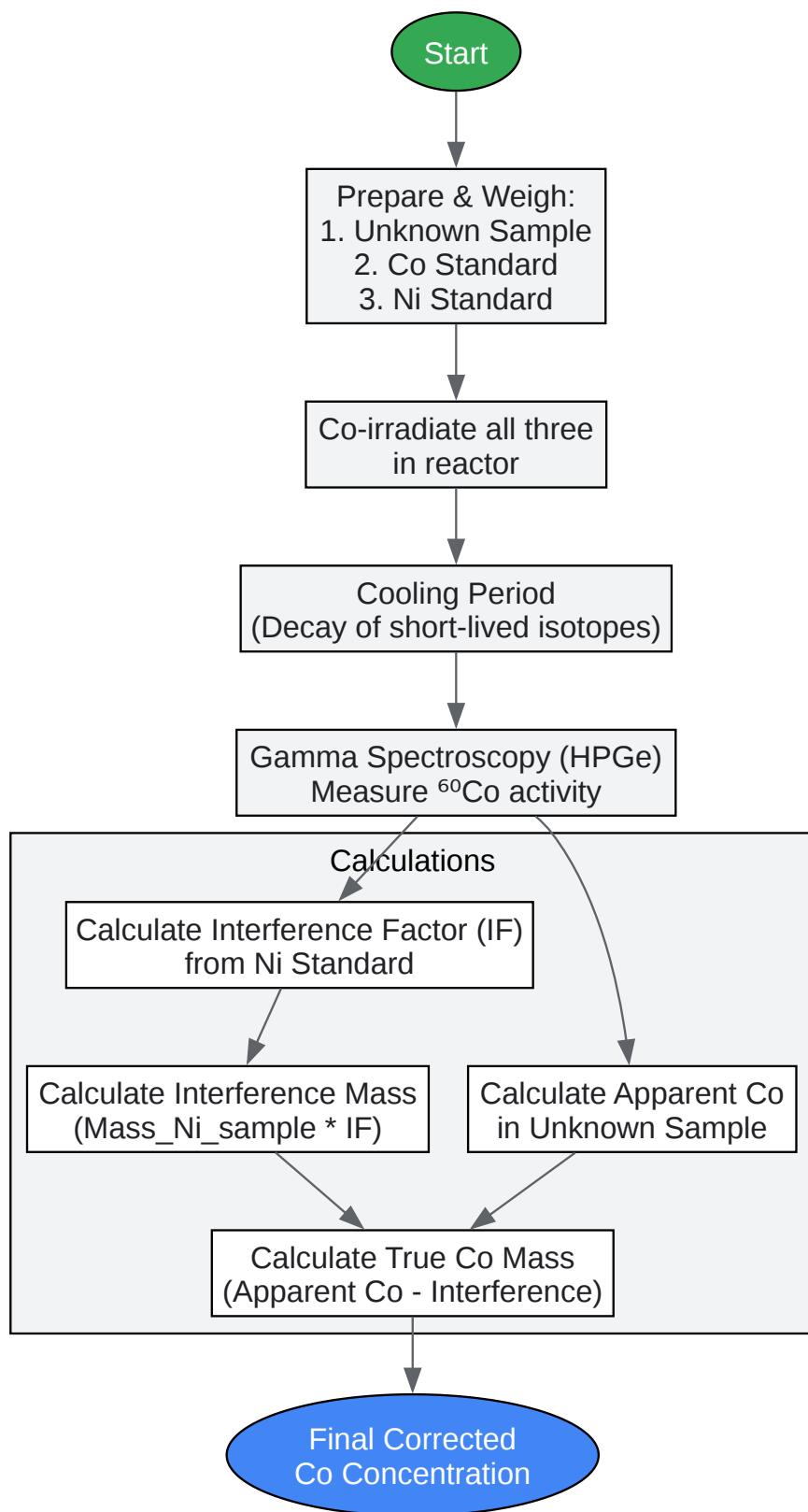
| ^{60}Ni | 26.223 | $^{60}\text{Ni}(\text{n},\text{p})^{60}\text{Co}$ | Varies with neutron energy (significant for fast neutrons)[6] | ^{60}Co | 5.2714 years[12] |


Table 3: Gamma-Ray Spectroscopy Data for ^{60}Co

Emitting Isotope	Gamma-Ray Energy (keV)	Intensity per Decay (%)
^{60}Co	1173.2	~100[7]

| ^{60}Co | 1332.5 | ~100[7] |

Visualizations


Diagram 1: Nuclear Pathways to Cobalt-60

[Click to download full resolution via product page](#)

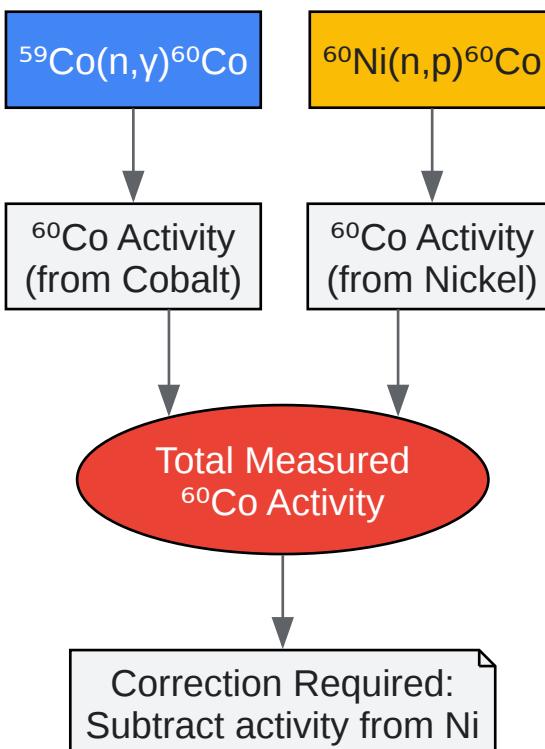

Caption: Nuclear reactions producing the ^{60}Co radioisotope.

Diagram 2: Workflow for NAA with Interference Correction

[Click to download full resolution via product page](#)

Caption: Experimental workflow for cobalt analysis with ^{60}Ni correction.

Diagram 3: Logical Diagram of Spectral Interference

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of ^{60}Co activity sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prompt gamma neutron activation analysis - Wikipedia [en.wikipedia.org]
- 2. Prompt Gamma-Ray Activation Analysis (PGAA) | NIST [nist.gov]
- 3. Prompt-Gamma Activation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upload.wikimedia.org [upload.wikimedia.org]
- 5. researchgate.net [researchgate.net]

- 6. Neutron activation cross-sections of 58Ni and 60Ni for 8 - 12 MeV neutrons [inis.iaea.org]
- 7. ionactive.co.uk [ionactive.co.uk]
- 8. physlab.org [physlab.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Cobalt-60 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Nickel-60 in Neutron Activation Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576911#application-of-nickel-60-in-neutron-activation-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com